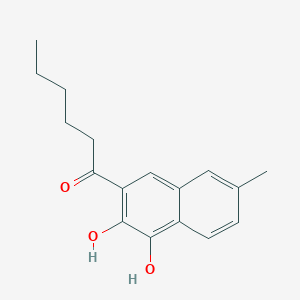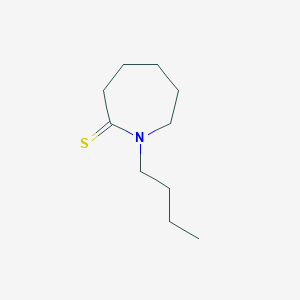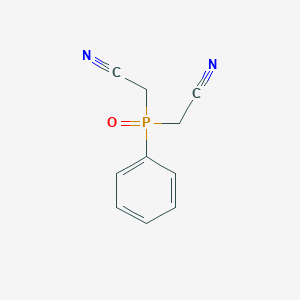
2,2'-(Phenylphosphoryl)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyanomethyl)phenylphosphine oxide: is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to a phenyl ring and two cyanomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(cyanomethyl)phenylphosphine oxide typically involves the reaction of dichlorophenylphosphine with bromoacetonitrile in the presence of zinc dust in boiling tetrahydrofuran (THF) . This method ensures the formation of the desired phosphine oxide with high yield and purity.
Industrial Production Methods: While specific industrial production methods for bis(cyanomethyl)phenylphosphine oxide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Bis(cyanomethyl)phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanomethyl groups.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphine oxides.
Scientific Research Applications
Chemistry: Bis(cyanomethyl)phenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research .
Industry: In the industrial sector, bis(cyanomethyl)phenylphosphine oxide is used in the synthesis of advanced materials, including polymers and coatings. Its role as a photoinitiator in polymerization reactions is particularly noteworthy .
Mechanism of Action
The mechanism by which bis(cyanomethyl)phenylphosphine oxide exerts its effects involves the interaction of its phosphine oxide group with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially modulating their activity .
Comparison with Similar Compounds
- Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide
- Dichlorophenylphosphine
- Bromoacetonitrile
Comparison: Bis(cyanomethyl)phenylphosphine oxide is unique due to the presence of both cyanomethyl and phenyl groups, which confer distinct reactivity and stability. Compared to bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide, it has different photoinitiating properties and applications in polymerization . Dichlorophenylphosphine and bromoacetonitrile are primarily used as precursors in its synthesis .
Properties
CAS No. |
61806-57-3 |
|---|---|
Molecular Formula |
C10H9N2OP |
Molecular Weight |
204.16 g/mol |
IUPAC Name |
2-[cyanomethyl(phenyl)phosphoryl]acetonitrile |
InChI |
InChI=1S/C10H9N2OP/c11-6-8-14(13,9-7-12)10-4-2-1-3-5-10/h1-5H,8-9H2 |
InChI Key |
VPGZHZLJVLKWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


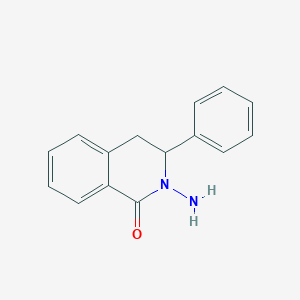
![2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14542651.png)
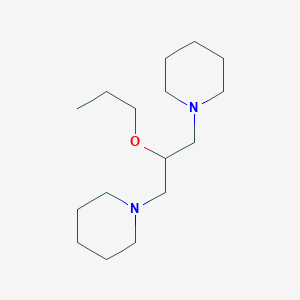
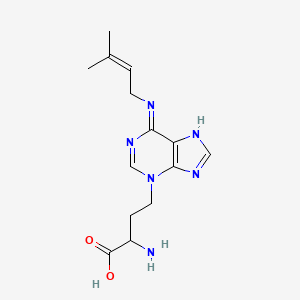
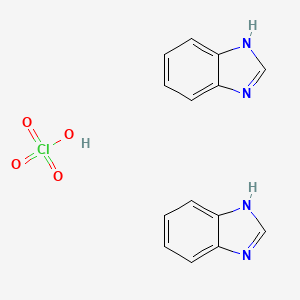
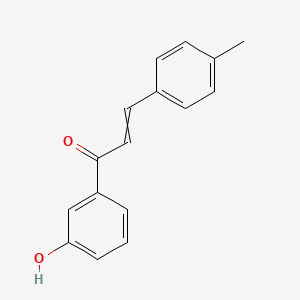
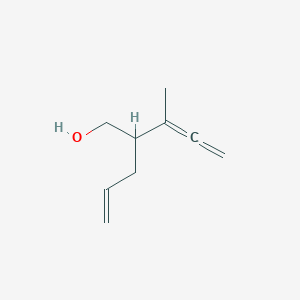
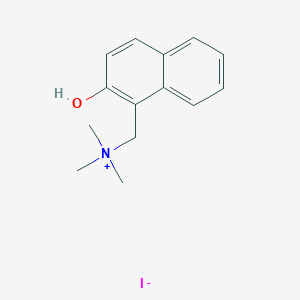
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-](/img/structure/B14542678.png)
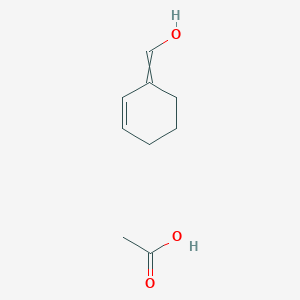
![2-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B14542689.png)
